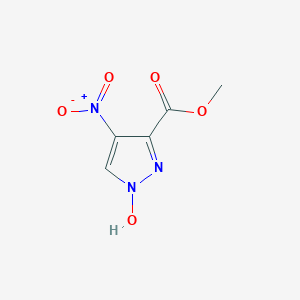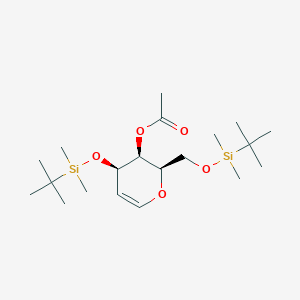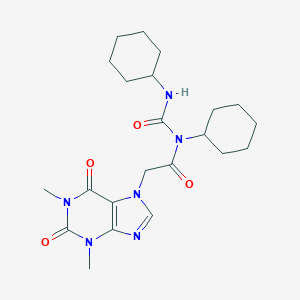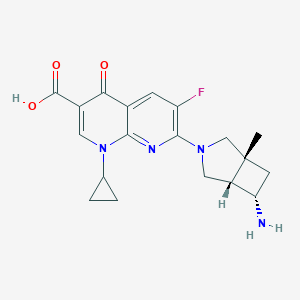
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its antimicrobial and anti-inflammatory effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. It is also believed to exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been found to induce apoptosis in cancer cells, including breast cancer cells and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, it also has some limitations. It is highly reactive and can easily form adducts with other compounds, which can affect its activity. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate. One direction is to further investigate its mechanism of action and its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, more research is needed to understand its limitations and how they can be overcome to improve its efficacy in lab experiments.
Synthesemethoden
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of 1H-pyrazole-3-carboxylic acid with methyl nitrite and sodium hydroxide, or the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with methyl chloroformate and triethylamine. These methods have been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
181585-85-3 |
|---|---|
Molekularformel |
C5H5N3O5 |
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
methyl 1-hydroxy-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C5H5N3O5/c1-13-5(9)4-3(8(11)12)2-7(10)6-4/h2,10H,1H3 |
InChI-Schlüssel |
PACMKPKAOJZEKR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])O |
Kanonische SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])O |
Synonyme |
1H-Pyrazole-3-carboxylicacid,1-hydroxy-4-nitro-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)



![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)







